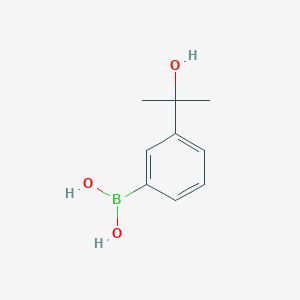

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Overview

Description

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (HPPB) is a boronic acid derivative that has been studied for its potential applications in scientific research. HPPB is a derivative of phenylboronic acid, which is a naturally occurring boronic acid found in plants. HPPB has been found to have a variety of uses in scientific research, including as an inhibitor of enzymes, a catalyst for synthetic reactions, and a reagent for the synthesis of other compounds. HPPB has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Holographic Analysis and Sensor Development

Boronic acids, including 3-acrylamide phenyl boronic acid (a derivative closely related to 3-(2-Hydroxypropan-2-yl)phenyl)boronic acid), are utilized as receptors in holographic sensors for detecting diols and alpha-hydroxy acids. These acids are integrated into hydrogels, creating responsive and reversible holographic sensors, particularly effective for L-lactate detection (Sartain, Yang, & Lowe, 2008).

Nanotechnology and Molecular Recognition

Phenyl boronic acids, including variants of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, are key in saccharide recognition due to their ability to bind to pendant diols. These acids are instrumental in anchoring hydrophilic polymer backbones to hydrophobic surfaces, such as graphene or carbon nanotubes, enhancing nanotechnology applications like near-infrared fluorescence modulation for saccharide binding (Mu et al., 2012).

Carbohydrate Binding

A study of carbohydrate-binding boronic acids reveals that ortho-hydroxyalkyl arylboronic acids, a category encompassing (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, display a remarkable ability to complex with hexopyranosides under physiologically relevant conditions. This finding is significant for the development of receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Organic Synthesis and Catalysis

Boronic acids, including (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, have versatile applications in organic synthesis. They act as catalysts in reactions such as the aza-Michael addition, enabling the creation of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescence Probes in Biological Systems

A boronic acid derivative functionalized with a specific moiety was developed for sequential "on-off-on"-type relay fluorescence probing of Fe3+ and F- ions in biological systems. This development showcases the potential of boronic acids, including (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid derivatives, in designing sensitive and selective sensors for intracellular applications (Selvaraj et al., 2019).

Amide Bond Synthesis

Boronic acids like (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid are efficient catalysts in the direct synthesis of amide bonds between carboxylic acids and amines. This method offers a viable route for the synthesis of N-Boc-protected amino acids with minimal racemization, crucial in peptide synthesis (Mohy El Dine et al., 2015).

properties

IUPAC Name |

[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVKWLBDVTRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703088 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid | |

CAS RN |

955369-43-4 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)

![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)